Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide
Description
Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide is an organoboron compound characterized by a trifluoroborate anion complexed with a potassium cation. The phenyl ring is substituted at the 2-position with a piperidin-1-ylmethyl group, which introduces both steric bulk and basicity due to the piperidine moiety. Such borate salts are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with aqueous conditions .
Properties
Molecular Formula |
C12H16BF3KN |
|---|---|
Molecular Weight |
281.17 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide |
InChI |
InChI=1S/C12H16BF3N.K/c14-13(15,16)12-7-3-2-6-11(12)10-17-8-4-1-5-9-17;/h2-3,6-7H,1,4-5,8-10H2;/q-1;+1 |
InChI Key |
TXJLDQVUDKDXIO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1CN2CCCCC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Boron-Containing Intermediate
Method:
A typical approach involves the synthesis of a boronic acid or boronate ester derivative of the phenylpiperidin-1-ylmethyl compound. This can be achieved through:
Borylation of the aromatic ring:
Using directed ortho-borylation techniques, such as iridium-catalyzed C–H borylation, to introduce boron directly onto the aromatic ring.Boron coupling with organohalides:
Reacting boron reagents like boron trifluoride or boron trichloride with the phenylpiperidin-1-ylmethyl precursor under controlled conditions to form boron complexes.
Example:
Boron trifluoride etherate (BF3·OEt2) can be reacted with a phenylpiperidin-1-ylmethyl derivative to form a boron trifluoride complex, which can then be converted into the desired boranuide.
Incorporation of the Trifluoromethyl Group
Method:
The trifluoromethyl group is introduced onto the boron or aromatic ring via fluorination techniques:
Electrophilic trifluoromethylation:
Using reagents such as Togni's reagent or Umemoto's reagent to transfer the CF3 group to the boron center or aromatic ring.Nucleophilic trifluoromethylation:
Employing reagents like trifluoromethyl anions or copper-mediated trifluoromethylation to attach CF3 groups.
Research data:
Recent studies have demonstrated the use of trifluoromethylating agents in the synthesis of trifluoroborates, which are stable and versatile intermediates.
Formation of the Boranuide
Method:
The boranuide is typically formed by:
Reaction of boron trifluoride derivatives with potassium hydroxide (KOH):
To generate potassium trifluoro-boron complexes.Direct salt formation:
Reacting the boron complex with potassium carbonate (K2CO3) or potassium hydroxide to produce the potassium salt.
Ar–B(F)3 + K2CO3 → Ar–B(F)2–K + KF + CO2
or
Ar–B(F)3 + KOH → Ar–B(F)2–K + HF
Note:
The specific conditions (temperature, solvent, stoichiometry) are optimized to maximize yield and purity.
Purification and Characterization
Purification:
Recrystallization from suitable solvents such as acetonitrile or dichloromethane, or via chromatography techniques.Characterization:
Confirmed through NMR (¹H, ¹³C, ¹⁹F, ¹¹B), HRMS, and IR spectroscopy.
Data Table Summarizing the Preparation Process
| Step | Reagents | Conditions | Purpose | Key Notes |
|---|---|---|---|---|
| 1 | Boron trifluoride etherate (BF3·OEt2) | Room temperature, inert atmosphere | Formation of boron complex | Forms boron trifluoride derivatives |
| 2 | Trifluoromethylating reagent (e.g., Togni’s reagent) | 0–25°C, inert solvent | Trifluoromethylation | Attaches CF3 group to boron or aromatic ring |
| 3 | Phenylpiperidin-1-ylmethyl precursor | Heating, reflux | Borylation | Introduces boron into aromatic system |
| 4 | Potassium carbonate (K2CO3) | Reflux in polar solvent | Salt formation | Converts boron complex to potassium salt |
| 5 | Purification | Recrystallization or chromatography | Purity enhancement | Ensures high purity for application |
Final Remarks
The synthesis of Potassium trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide is a multi-step process involving boron chemistry, fluorination techniques, and salt formation. The key steps include preparing boron complexes from phenylpiperidin-1-ylmethyl precursors, introducing trifluoromethyl groups via electrophilic or nucleophilic fluorination, and stabilizing the final compound as a potassium salt. These methods are supported by recent advances in organoboron and fluorine chemistry, ensuring high yield, purity, and potential for scale-up.
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include biaryl compounds (in the case of Suzuki–Miyaura coupling), boronic acids, and borate esters .
Scientific Research Applications
Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, in cross-coupling reactions. . The molecular targets and pathways involved in these reactions are well-studied and include the activation of the boronate ester intermediate and the subsequent formation of the desired product.
Comparison with Similar Compounds
Structural Analogs: Substitution Patterns and Functional Groups
The compound’s key structural features include:
- Phenyl ring substituted with a piperidin-1-ylmethyl group at the 2-position .
- Trifluoroborate (-BF₃⁻K⁺) group, which enhances stability compared to boronic acids.
Below is a comparison with structurally related trifluoroborate salts:
Table 1: Key Structural Analogs and Their Properties
Electronic and Steric Effects
- Piperidinyl vs. Piperazinyl : The 4-methylpiperazine analog has a secondary amine, enabling stronger coordination to metal catalysts compared to the tertiary amine in the piperidine analog. This may enhance reactivity in cross-coupling reactions.
- Heterocyclic vs. Conversely, the biphenyl analog is electron-rich, favoring reactions with electrophilic partners.
- Steric Hindrance : The bicyclo[1.1.1]pentane derivative imposes significant steric constraints, which may limit accessibility in bulky catalytic systems but improve regioselectivity.
Biological Activity
Potassium trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide is a compound that belongs to the class of organoboron compounds. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including roles as intermediates in organic synthesis and potential therapeutic agents. This article explores the biological activity of this specific compound, focusing on its mechanisms, applications, and relevant research findings.
Potassium trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide is characterized by the following properties:
- Molecular Formula : C13H15BF3K
- Molecular Weight : 250.18 g/mol
- Appearance : Typically a white to light yellow crystalline solid.
The biological activity of potassium trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide is primarily attributed to its ability to participate in nucleophilic substitution reactions. The trifluoroborate moiety enhances the reactivity of the compound, allowing it to engage in various chemical transformations that are crucial for drug development and synthesis.
Biological Activity
Research indicates that organoboron compounds exhibit a range of biological activities. The specific activities associated with potassium trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide include:
- Anticancer Activity : Studies have shown that boron-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves disruption of cellular signaling pathways.
- Antimicrobial Properties : Some organoboron derivatives have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
- Neuroprotective Effects : Compounds with piperidine moieties are known for their neuroprotective properties, which may be relevant in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of organoboron compounds, including potassium trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide:
Synthesis and Applications
The synthesis of potassium trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide typically involves the reaction of piperidine derivatives with boron reagents under controlled conditions. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Q & A
Q. What are the standard synthetic pathways for preparing potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide?
The synthesis typically involves reacting a boronic acid precursor (e.g., 2-(piperidin-1-ylmethyl)phenylboronic acid) with potassium fluoride (KF) and a fluorinating agent (e.g., KHF₂) in anhydrous tetrahydrofuran (THF) under reflux. The reaction proceeds via transmetallation, where the trifluoroborate group replaces the boronic acid hydroxyl groups. Purification is achieved through recrystallization or column chromatography, with yields dependent on solvent choice and temperature control .
Q. How is this compound characterized to confirm structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is critical for confirming the trifluoroborate moiety and piperidinylmethyl substitution. Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak. Additional techniques include Fourier-Transform Infrared (FTIR) spectroscopy for B-F bond identification (~1350 cm⁻¹) and X-ray crystallography for solid-state structural elucidation (if single crystals are obtainable) .
Q. What are its primary applications in organic synthesis?
This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl systems. Its trifluoroborate group enhances stability against protodeboronation compared to boronic acids, enabling reactions under milder conditions (e.g., room temperature, aqueous/organic solvent mixtures). Palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., SPhos) are commonly employed .
Advanced Questions
Q. How do steric and electronic effects of the piperidinylmethyl substituent influence its reactivity in cross-coupling reactions?
The piperidinylmethyl group introduces steric hindrance near the boron center, potentially slowing transmetallation steps in Suzuki reactions. However, its electron-donating nature (via the piperidine nitrogen) may stabilize intermediates, improving yields in electron-deficient aryl halide couplings. Comparative studies with analogs (e.g., 2-chlorophenyl or 2-methoxyphenyl derivatives) show substituent-dependent reaction rates and selectivity .
Q. What strategies optimize catalytic systems for challenging cross-coupling substrates?
For sterically hindered or deactivated aryl halides, use bulky ligands (e.g., XPhos) to prevent catalyst poisoning. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 80°C). Pre-activation of the trifluoroborate with silver oxide (Ag₂O) or cesium carbonate (Cs₂CO₃) enhances coupling efficiency by minimizing competing side reactions .
Q. How does the compound’s stability vary under oxidative or reductive conditions?
The trifluoroborate group is resistant to oxidation but susceptible to hydrolysis in strongly acidic or basic media. Reduction with LiAlH₄ converts it to a borane species, while treatment with H₂O₂ yields the corresponding boronic acid. Stability studies in DMSO or DMF at elevated temperatures (60–100°C) show <5% decomposition over 24 hours, making it suitable for prolonged reactions .
Q. Are there computational models predicting its reactivity in non-traditional reactions (e.g., photoredox catalysis)?
Density Functional Theory (DFT) studies suggest that the boron center’s Lewis acidity facilitates single-electron transfer (SET) processes in photoredox systems. This property is exploitable in radical-based couplings or C–H functionalization, though experimental validation is ongoing. Substituent effects on redox potentials can be modeled using Gaussian or ORCA software .
Contradictions and Methodological Considerations
Q. How should researchers resolve discrepancies in reported reaction yields for analogous trifluoroborates?
Yield variations often arise from differences in substrate purity , solvent trace moisture, or catalyst loading. For reproducibility, rigorously dry solvents (e.g., molecular sieves) and standardized Pd/ligand ratios (e.g., 2 mol% Pd, 1:1 Pd:ligand) are recommended. Comparative kinetic studies under controlled conditions can isolate variables .
Q. What analytical pitfalls occur when characterizing byproducts in its reactions?
Protodeboronation byproducts (e.g., aryl fluorides) may co-elute with desired products in HPLC. Use ¹⁹F NMR to detect fluoride release or LC-MS with ion-pairing agents (e.g., TFA) for separation. Side reactions with residual KF can form insoluble salts, necessitating filtration before analysis .
Biological and Mechanistic Research
Q. Has this compound shown activity in biochemical or medicinal studies?
While direct data on this specific analog are limited, structurally related potassium trifluoroborates inhibit enzymes like tyrosine kinases or proteasomes via boron-mediated interactions. In vitro assays (e.g., fluorescence polarization) assess binding affinity to target proteins. Toxicity profiles (e.g., IC₅₀ in HeLa cells) should be evaluated due to potential membrane permeability from the piperidinyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
